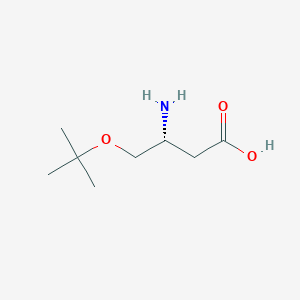

(R)-3-Amino-4-(tert-butoxy)butanoic acid

Description

Overview of β-Amino Acid Chemistry and Their Increasing Prominence in Chemical Synthesis and Biological Research

β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the second carbon (the β-carbon) from the carboxyl group. numberanalytics.com This seemingly minor structural alteration imparts distinct chemical and physical properties, such as increased flexibility and different ionization states at physiological pH. numberanalytics.com These characteristics have made β-amino acids and their derivatives vital building blocks in the synthesis of pharmaceuticals and agrochemicals. hilarispublisher.comresearchgate.nethilarispublisher.com

In biological research, peptides incorporating β-amino acids, known as β-peptides, exhibit remarkable stability against enzymatic degradation by proteases. hilarispublisher.comresearchgate.net This resistance allows for the development of peptide-based therapeutics with improved bioavailability and longer half-lives. researchgate.netnumberanalytics.com Furthermore, β-peptides are known to form stable secondary structures, including helices, sheets, and turns, making them valuable tools for molecular recognition, biomolecular structure studies, and the design of novel antibiotics and other bioactive molecules. hilarispublisher.comresearchgate.nethilarispublisher.com The diverse biological activities associated with β-amino acid derivatives include hypoglycemic, antifungal, and antiketogenic properties. hilarispublisher.comresearchgate.net

Contextualizing (R)-3-Amino-4-(tert-butoxy)butanoic acid within the Landscape of Unnatural β-Amino Acid Derivatives

This compound is classified as an unnatural, chiral β-amino acid derivative. It is not found in naturally occurring proteins and is produced through chemical synthesis to serve as a specialized building block. Its structure suggests it is derived from a hydroxylated β-amino acid, specifically a stereoisomer of 3-amino-4-hydroxybutanoic acid.

The defining feature of this compound is the tert-butoxy (B1229062) group attached to the fourth carbon. In the context of complex molecule and peptide synthesis, this group functions as a tert-butyl (tBu) ether. The tBu ether is a widely used protecting group for the hydroxyl side chains of amino acids like serine and threonine. ontosight.aipeptide.com Its primary role is to prevent the reactive hydroxyl group from participating in unwanted side reactions during the process of peptide chain elongation. ontosight.ai

The use of the tBu protecting group is particularly prevalent in the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy of solid-phase peptide synthesis (SPPS). ontosight.aipeptide.com The tBu group is chemically stable under the basic conditions (e.g., piperidine) used to remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain. ontosight.ai However, it is readily cleaved under the strongly acidic conditions, such as with trifluoroacetic acid (TFA), used in the final step to release the completed peptide from its solid support and remove all side-chain protecting groups. ontosight.ainih.gov Therefore, this compound is a specifically designed synthetic intermediate, enabling the precise incorporation of a chiral 3-amino-4-hydroxybutanoic acid moiety into a larger target molecule.

Historical Development and Evolution of Stereoselective Synthetic Strategies for Chiral β-Amino Acids

The growing importance of chiral β-amino acids has spurred the development of numerous stereoselective synthetic methods to control their three-dimensional structure. Early methods often relied on the homologation of α-amino acids, with the Arndt-Eistert reaction being one of the most utilized routes. researchgate.net This method involves converting an α-amino acid into a diazoketone, followed by a Wolff rearrangement to extend the carbon chain by one atom, thereby forming a β-amino acid.

Over the past few decades, more advanced and efficient catalytic asymmetric strategies have emerged. hilarispublisher.comrsc.org These modern methods provide high enantioselectivity, allowing for the synthesis of specific stereoisomers. Key developments include:

Asymmetric Hydrogenation: The direct hydrogenation of β-(acylamino)acrylates using chiral transition metal catalysts, often based on rhodium (Rh) or ruthenium (Ru), is a highly efficient route to enantiomerically pure β-amino acids. hilarispublisher.com

Mannich-type Reactions: The asymmetric Mannich reaction, which involves the addition of an enolate to an imine, has become a powerful tool for constructing chiral β-amino acid frameworks. This reaction can be catalyzed by organocatalysts (like proline and its derivatives) or metal complexes. hilarispublisher.comrsc.org

Conjugate Addition Reactions: The stereoselective addition of nitrogen nucleophiles to α,β-unsaturated esters, known as the aza-Michael addition, is another prominent strategy. The use of chiral catalysts ensures the formation of optically active products. rsc.org

"Chiral Pool" Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as α-amino acids or carbohydrates, as starting materials. nih.gov For example, a chiral β-amino acid can be synthesized from (S)-serine, leveraging its inherent stereocenter to control the stereochemistry of the final product. researchgate.netresearchgate.net

These evolving strategies have provided chemists with a robust toolkit for the synthesis of a wide array of structurally diverse and enantiomerically pure β-amino acids, including specialized derivatives like this compound, for advanced applications in science and medicine.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (3R)-3-amino-4-(2-methylpropan-2-yloxy)butanoic acid |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol |

| Chirality | Chiral, (R) configuration |

| Functional Groups | Carboxylic acid, Amine, Ether (tert-butoxy) |

| Class | Unnatural β-Amino Acid Derivative |

Table 2: Summary of Key Stereoselective Synthetic Strategies for β-Amino Acids

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Arndt-Eistert Homologation | One-carbon chain extension of an α-amino acid via a diazoketone intermediate. researchgate.net | A classical, reliable method for converting existing α-amino acids. |

| Asymmetric Hydrogenation | Catalytic hydrogenation of β-enamino esters or related substrates using a chiral metal catalyst (e.g., Rh, Ru). hilarispublisher.com | High efficiency and enantioselectivity; suitable for large-scale synthesis. |

| Asymmetric Mannich Reaction | Addition of a carbon nucleophile (e.g., enolate) to a chiral imine or using a chiral catalyst. hilarispublisher.comrsc.org | Versatile for creating various substitution patterns on the β-amino acid. |

| Aza-Michael Addition | Conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. rsc.org | Effective for synthesizing β-amino acids with substituents at the α and/or β positions. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., (S)-serine) as starting materials. nih.govresearchgate.netresearchgate.net | The final product's stereochemistry is derived from the starting material's inherent chirality. |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWXPSWESBCLDA-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of R 3 Amino 4 Tert Butoxy Butanoic Acid

Chemoenzymatic Approaches for Enantioselective Production of This β-Amino Acid

Chemoenzymatic strategies combine the selectivity of biological catalysts with the practicality of chemical synthesis, offering efficient routes to enantiomerically pure compounds. nih.gov Enzymes, operating under mild conditions, can effectively resolve racemic mixtures or catalyze asymmetric transformations to produce chiral β-amino acids with high enantiomeric excess (ee). researchgate.netnih.gov

One of the most prominent chemoenzymatic methods is the kinetic resolution of racemic β-amino esters using lipases. nih.gov Enzymes such as lipase (B570770) PSIM from Burkholderia cepasia or Candida antarctica lipase B (CAL-B) can selectively hydrolyze one enantiomer of a racemic ester, leaving the other unreacted. nih.govmdpi.com For instance, the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochlorides can furnish the unreacted (R)-amino esters and the product (S)-amino acids, both with excellent ee values (≥99%) and good chemical yields. nih.gov This approach is widely applicable for the resolution of both cyclic and acyclic β-amino esters. nih.gov

Aminotransferases and other redesigned enzymes also play a crucial role. researchgate.netnih.gov Engineered enzymes can catalyze the asymmetric addition of ammonia (B1221849) to substituted acrylates, affording enantiopure β-amino acids with high conversion and stereoselectivity (>99% ee). researchgate.net

Table 1: Chemoenzymatic Methods for β-Amino Acid Synthesis

| Enzyme Class | Methodology | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Lipases (e.g., CAL-B, Lipase PSIM) | Kinetic Resolution via Hydrolysis | Racemic β-amino esters | High enantioselectivity (E > 200), excellent ee (≥99%) for both enantiomers. | nih.govmdpi.com |

| Transaminases | Kinetic Resolution | Racemic β-amino acids | Provides access to enriched D- or L-amino acids. | nih.gov |

| Engineered Aspartase | Asymmetric Hydroamination | Substituted acrylates | High conversion (up to 99%), excellent regioselectivity (>99%) and enantioselectivity (>99% ee). | researchgate.net |

Asymmetric Catalysis in the Formation of the Chiral Butanoic Acid Skeleton

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the direct formation of chiral molecules from prochiral precursors with high efficiency and enantioselectivity. nih.govru.nlnih.gov For the synthesis of the chiral butanoic acid skeleton of (R)-3-Amino-4-(tert-butoxy)butanoic acid, several catalytic strategies are employed, including hydrogenation and various carbon-carbon bond-forming reactions. psu.edu

The asymmetric hydrogenation of β-enamine esters represents one of the most direct and atom-economical methods for preparing enantiomerically pure β-amino acids. globethesis.com A significant advantage of this approach is the ability to hydrogenate unprotected enamines, thus avoiding the need for additional protection and deprotection steps. nih.govresearchgate.net

Rhodium (Rh) complexes featuring chiral phosphine (B1218219) ligands, such as those from the Josiphos family, have proven highly effective catalysts for this transformation. nih.govresearchgate.net This method consistently delivers β-amino esters in high yields and with excellent enantioselectivities, typically ranging from 93% to 97% ee. nih.govresearchgate.net The reaction is often performed in solvents like trifluoroethanol (TFE), which can enhance both reactivity and selectivity. psu.edu

Table 2: Asymmetric Hydrogenation of Enamine Precursors

| Catalyst System | Substrate | Key Features | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rh complexes with Josiphos-type ligands | Unprotected β-enamino esters | Direct hydrogenation without N-protection; high yield. | 93-97% | nih.govresearchgate.net |

| Rh/DuanPhos complex | Acyclic tetrasubstituted α,β-unsaturated amides | Creates two contiguous chiral centers. | up to 96% | researchgate.net |

| Ru(O₂CCH₃)₂ with (R)-BINAP | N-acyl-β-(amino)acrylates | Pioneering example of β-amino acid synthesis via hydrogenation. | >90% | psu.edu |

Beyond hydrogenation, a range of other asymmetric transformations catalyzed by either small organic molecules (organocatalysis) or transition metal complexes are utilized to construct the chiral β-amino acid framework. rsc.orgrsc.orgnih.gov

Organocatalytic approaches, such as the proline-catalyzed Mannich reaction, are powerful tools for stereoselectively forming the crucial C-C bond in β-amino acid precursors. hilarispublisher.com The addition of aldehydes to N-Boc-protected imines can proceed with excellent diastereoselectivity and enantioselectivity. hilarispublisher.com

Metal-catalyzed conjugate additions are also highly effective. psu.edunih.gov The enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a primary method for accessing chiral β-amino acid derivatives. nih.gov For example, copper-catalyzed hydroamination of cinnamic acid derivatives can deliver the copper to the β-position, which then reacts with an aminating agent to form the desired β-amino acid product with high enantiopurity. nih.gov Similarly, rhodium-catalyzed conjugate additions of aryl boronic acids to β-acrylates provide another route to these valuable compounds. hilarispublisher.com

Chiral Auxiliary-Mediated Syntheses and Diastereoselective Control Strategies

The use of chiral auxiliaries is a classical yet robust strategy for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com

For β-amino acid synthesis, Evans' oxazolidinone auxiliaries are widely used to direct stereoselective alkylation or aldol (B89426) reactions. Another highly successful strategy involves the use of tert-butanesulfinamide, often called the Ellman auxiliary. wikipedia.orgyale.edu Condensation of the sulfinamide with an aldehyde produces a tert-butanesulfinyl imine. The subsequent addition of a nucleophile, such as a Grignard reagent or an enolate, proceeds with high diastereoselectivity, controlled by the chiral sulfur atom. wikipedia.orgharvard.edu The sulfinyl group is then readily cleaved under acidic conditions to reveal the free primary amine. harvard.edu

Table 3: Common Chiral Auxiliaries in β-Amino Acid Synthesis

| Chiral Auxiliary | Key Application | Mechanism of Stereocontrol | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Diastereoselective alkylation of enolates, aldol reactions. | Steric hindrance from substituents on the oxazolidinone ring directs the approach of the electrophile. | |

| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of amines via addition to sulfinylimines. | The chiral sulfinyl group directs nucleophilic addition to the imine C=N bond, often via a six-membered ring transition state. | wikipedia.orgharvard.edu |

| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric alkylation of carbonyl compounds via SAMP hydrazones. | The chiral hydrazone forms a rigid structure that controls the stereoselective alkylation of the α-carbon. | wikipedia.org |

Multi-step Synthetic Routes to this compound

Complex target molecules often require multi-step synthetic sequences where the desired stereochemistry is installed early and carried through subsequent transformations. savemyexams.comsavemyexams.com A versatile and widely used strategy for preparing enantiopure β-amino acids like the target compound is to start from a readily available chiral pool material, such as an α-amino acid. researchgate.net

One effective route starts from (S)-serine. The synthesis involves a sequence of protection, cyclization, and nucleophilic ring-opening steps. A plausible pathway is as follows:

Protection: The amino and carboxyl groups of (S)-serine are protected.

Activation and Cyclization: The hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced intramolecularly by the protected nitrogen to form a chiral N-protected (R)-aziridine-2-carboxylate.

Nucleophilic Ring-Opening: The aziridine (B145994) ring is opened by a suitable carbon nucleophile. To obtain the target structure, this would involve a reagent that can introduce the tert-butoxymethyl group.

Deprotection and Modification: Final deprotection and functional group manipulations yield the target this compound.

This enantiospecific approach, which leverages the stereocenter of the starting α-amino acid, has been successfully applied to the synthesis of structurally similar β-amino acids, such as the key intermediate for sitagliptin. researchgate.net

Optimization of Protecting Group Strategies, Including tert-Butoxy (B1229062) and Carboxylic Acid Protection

The success of a multi-step synthesis hinges on a robust and orthogonal protecting group strategy. jocpr.comspringernature.com For this compound, protection of the amino and carboxylic acid functionalities is essential to prevent unwanted side reactions during the construction of the carbon skeleton. springernature.com

Amino Group Protection: The most common protecting groups for amines are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. jocpr.comresearchgate.net The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with piperidine. ug.edu.pliris-biotech.de The choice depends on the stability of other functional groups in the molecule. For example, a Boc group can be introduced by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.comrsc.org

Carboxylic Acid Protection: Carboxyl groups are typically protected as esters. gcwgandhinagar.com Common choices include methyl, ethyl, benzyl (B1604629) (Bn), and tert-butyl (tBu) esters. jst.go.jpgoogle.com An orthogonal strategy is critical. For instance, if a Boc group is used for the amine, a benzyl ester is a good choice for the acid, as it can be selectively removed by catalytic hydrogenolysis without affecting the Boc or the side-chain tert-butoxy ether. gcwgandhinagar.com Conversely, a tert-butyl ester is removed under the same acidic conditions as a Boc group. iris-biotech.de

tert-Butoxy Side Chain: The tert-butoxy group is an ether, which is generally stable to many synthetic conditions, including catalytic hydrogenation and basic conditions used for Fmoc removal. However, it is sensitive to strong acids, which could cleave it to form isobutylene (B52900) and a primary alcohol. This must be considered when choosing the deprotection strategy for other groups, particularly the Boc group. ug.edu.pl

Table 4: Protecting Group Strategies for β-Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes | Reference |

|---|---|---|---|---|---|

| Amino Group | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to base and hydrogenolysis. Cleaved with tBu esters. | researchgate.netug.edu.pl |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis. Orthogonal to Boc, tBu, and Bn. | jocpr.comiris-biotech.de | |

| Carboxylic Acid | Benzyl ester | Bn | H₂/Pd (Catalytic Hydrogenolysis) | Stable to acid and base. Orthogonal to Boc, Fmoc, and tBu. | gcwgandhinagar.com |

| tert-Butyl ester | tBu | Strong acid (e.g., TFA) | Stable to base and hydrogenolysis. Cleaved with Boc groups. | iris-biotech.dejst.go.jp |

Application of R 3 Amino 4 Tert Butoxy Butanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Role in the Construction of Structurally Complex Molecules with Defined Stereochemistry

The primary application of the (R)-3-amino-4-(tert-butoxy)butanoic acid scaffold lies in its ability to impart chirality in the synthesis of more complex structures. The stereocenter at the β-carbon serves as a foundational element upon which further stereochemical complexity can be built. A prominent example is the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The key chiral β-amino acid core of Sitagliptin is derived from a protected form of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Various synthetic strategies have been developed to access this key intermediate, highlighting its importance. These methods often start from chiral precursors like (S)-serine, establishing the desired (R)-configuration early in the synthetic sequence. The tert-butoxy (B1229062) group, typically in the form of a tert-butyl ester, serves as a protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during subsequent synthetic transformations.

Key Synthetic Approaches to (R)-3-Amino-β-arylbutanoic Acid Derivatives:

| Starting Material | Key Transformation(s) | Resulting Intermediate | Reference(s) |

| (S)-Serine | Multi-step conversion including aziridine (B145994) ring-opening | N- and O-protected (R)-2-amino-3-(2,4,5-trifluorophenyl)propan-1-ol | researchgate.net |

| 2,4,5-Trifluorobenzaldehyde | Asymmetric hydrogenation followed by stereoselective Hofmann rearrangement | Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | researchgate.net |

| Enamines | Nickel-catalyzed enantioselective hydrogenation | 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric esters | researchgate.net |

These examples underscore the role of the (R)-3-aminobutanoic acid framework in directing the stereochemical outcome of the final complex molecule.

Integration into Peptidomimetic Frameworks for Conformational Control and Stability Enhancement

β-Amino acids, such as this compound, are of significant interest in the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

The incorporation of β-amino acids into peptide chains introduces a different backbone structure compared to natural α-amino acids. This alteration can induce specific secondary structures, such as helices and turns, thereby providing conformational control over the resulting peptidomimetic. The substituent at the β-position plays a crucial role in dictating these conformational preferences.

While specific studies on the integration of this compound into peptidomimetics are not extensively detailed in the provided search results, the general principles of β-amino acid chemistry suggest its utility in this area. The tert-butoxy group, being a bulky substituent, would likely influence the conformational landscape of a peptide chain into which it is incorporated. The amino and carboxylic acid functionalities allow for its straightforward incorporation into peptide sequences using standard peptide synthesis protocols. The use of unnatural amino acids, in general, is a key strategy in generating peptidomimetics with improved biological stability and activity. mdpi.com

Utilization in the Design and Preparation of Novel Chiral Scaffolds for Asymmetric Reactions

Chiral molecules derived from this compound can serve as scaffolds for the development of new chiral catalysts or auxiliaries for asymmetric reactions. The defined stereochemistry of the parent molecule can be transferred to new molecular frameworks, which can then be used to induce chirality in other reactions.

For instance, the β-amino acid structure can be cyclized or otherwise modified to create rigid chiral ligands for metal-catalyzed asymmetric synthesis. The amino and carboxyl groups provide convenient handles for attaching the scaffold to a solid support or for further functionalization to tune its steric and electronic properties.

The synthesis of chiral β-substituted γ-amino-butyric acids (GABAs) is an area of high pharmaceutical value. rsc.org Methodologies that provide access to such structures often rely on chiral building blocks to control the stereochemical outcome. While direct evidence for the use of this compound in creating novel chiral scaffolds for asymmetric reactions is limited in the search results, its structural motifs are present in compounds that are targets of such syntheses.

Precursor to Advanced Intermediates in Contemporary Medicinal Chemistry Research

The most well-documented application of the (R)-3-aminobutanoic acid scaffold is as a precursor to advanced intermediates in medicinal chemistry. The synthesis of Sitagliptin serves as a prime example of this utility. The key intermediate, (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is a direct derivative of the title compound.

This intermediate is crucial for the construction of the final drug molecule. The tert-butoxycarbonyl (Boc) group protects the amine, while the tert-butyl ester protects the carboxylic acid, allowing for selective reactions at other parts of the molecule. The trifluorophenyl group is a key pharmacophoric element that contributes to the binding of Sitagliptin to the DPP-4 enzyme.

The demand for Sitagliptin has driven the development of numerous efficient and stereoselective synthetic routes to its key β-amino acid intermediate. These routes often employ sophisticated catalytic methods to ensure high enantiomeric purity.

Examples of (R)-3-Amino-β-arylbutanoic Acid Derivatives as Medicinal Chemistry Intermediates:

| Derivative | Application | Therapeutic Area |

| (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | Synthesis of Sitagliptin | Type 2 Diabetes |

| (R)-3-((tert-Butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid | Research intermediate | - |

| (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid | Research intermediate | - |

| (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid | Research intermediate | - |

The versatility of the (R)-3-aminobutanoic acid core allows for the synthesis of a variety of derivatives with different aromatic substitutions, enabling the exploration of structure-activity relationships in drug discovery programs.

Derivatization and Functionalization Studies of R 3 Amino 4 Tert Butoxy Butanoic Acid

Transformations at the Amino Functionality for Ligand or Peptide Conjugation

The primary amino group at the C-3 position is a key site for modification, particularly for building larger molecules such as peptides or for conjugation to ligands. To achieve selective reactions at other parts of the molecule, the amino group is typically protected with a temporary blocking group. americanpeptidesociety.org The most common protecting groups in this context are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.com

The Boc group is frequently employed due to its stability under a wide range of reaction conditions and its straightforward removal with moderate acids like trifluoroacetic acid (TFA). peptide2.com This strategy is exemplified in the synthesis of intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin. chemicalbook.comgoogle.com In these syntheses, an analogue, (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is used where the Boc group protects the amine while the carboxylic acid is activated and coupled with an amine component. google.comresearchgate.net Once the amide bond is formed, the Boc group can be cleanly removed to liberate the primary amine for further functionalization or to reveal the final active structure. google.com

This protection-deprotection sequence allows for the controlled, stepwise assembly of complex molecules. The free amine, regenerated after Boc or Fmoc removal, can readily participate in standard amide bond formation reactions, making it an ideal handle for solid-phase peptide synthesis (SPPS) or for conjugation to reporter molecules, drugs, or other bioactive compounds. peptide.comal-edu.com

Table 1: Common Amino-Protecting Group Strategies

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Primary Use |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Moderate acid (e.g., Trifluoroacetic acid, TFA) peptide2.com | Solid-phase and solution-phase peptide synthesis. peptide.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) peptide.com | Primarily used in solid-phase peptide synthesis. peptide.com |

Chemical Modifications at the Carboxylic Acid Group

The carboxylic acid functionality of (R)-3-Amino-4-(tert-butoxy)butanoic acid is the primary site for chain extension and conjugation to amine-containing molecules. These reactions typically proceed via the formation of a more reactive intermediate, such as an activated ester or an acyl chloride, to facilitate nucleophilic attack by an amine or alcohol. peptide2.com

In peptide synthesis, the carboxylic acid is activated using coupling reagents. peptide2.com This two-step process first involves the activation of the carboxyl group to form a reactive acyl-CoA thioester, followed by the transfer of the acyl group to the amino group of the target molecule. al-edu.com A variety of reagents have been developed to promote this amide bond formation with high efficiency and minimal side reactions, particularly racemization at the adjacent chiral center. peptide2.com

Commonly used coupling systems include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide2.com More advanced uronium/aminium salts like HBTU, TBTU, and HATU are also widely used as they can enhance coupling yields and shorten reaction times, which is especially beneficial for sterically hindered amino acids. peptide2.com Once the N-protected amino acid is activated, it readily reacts with the free amino group of a growing peptide chain or another target molecule to form a stable amide linkage. google.comnih.gov This methodology is fundamental to incorporating the unique structural features of this compound into larger, more complex chemical entities.

Table 2: Common Carboxylic Acid Activating Reagents for Amide Formation

| Reagent Class | Examples | Mechanism | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. | Often used with additives like HOBt to suppress side reactions. peptide2.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Forms an activated ester in situ. | Highly efficient, fast reaction times, and reduced racemization. peptide2.com |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an activated phosphonium ester. | Effective for difficult couplings but generates toxic byproducts. peptide2.com |

Reactivity and Strategic Utility of the C-4 tert-Butoxy (B1229062) Ether Linkage

The tert-butoxy group at the C-4 position is a defining feature of the molecule, imparting both steric bulk and increased lipophilicity. This side chain is an ether, which is generally a stable functional group, resistant to hydrolysis, oxidation, and reduction under typical synthetic conditions. organic-chemistry.org

The primary strategic utility of the tert-butyl ether side chain is its function as a stable, non-reactive appendage that can influence the physicochemical properties and conformational preferences of peptides or other molecules into which it is incorporated. peptide.com In peptide chemistry, tert-butyl ethers are commonly used as protecting groups for the hydroxyl side chains of serine and threonine. peptide.com They are known for their stability throughout the Fmoc-based solid-phase synthesis process and are typically removed only during the final cleavage step, which uses strong acid. peptide.comthermofisher.com

The cleavage of tert-butyl ethers requires strongly acidic conditions. organic-chemistry.org A standard reagent for this deprotection is trifluoroacetic acid (TFA), often in a "cocktail" containing scavengers to trap the reactive tert-butyl cation that is released, thereby preventing side reactions with sensitive amino acid residues like tryptophan or methionine. organic-chemistry.orgthermofisher.com Other reagents, such as aqueous phosphoric acid or systems like CeCl₃·7H₂O/NaI, have also been reported for the deprotection of t-butyl ethers under milder conditions. organic-chemistry.org This predictable reactivity allows the tert-butoxy group to serve as a robust side chain that remains intact until a specific, acid-triggered final deprotection step is desired.

Table 3: Reactivity Profile of the tert-Butyl Ether Group

| Condition/Reagent Type | Stability/Reactivity | Common Reagents |

|---|---|---|

| Strong Acid | Cleaved | Trifluoroacetic acid (TFA), H₃PO₄. organic-chemistry.org |

| Base (e.g., Piperidine) | Stable | Used for Fmoc group removal. peptide.com |

| Nucleophiles | Stable | Resistant to amines, hydroxides under standard conditions. |

| Catalytic Hydrogenation | Stable | e.g., H₂, Pd/C. |

Synthesis of Analogues with Modified Side Chains or Core Structures for Research Purposes

This compound and related γ-amino acids are versatile scaffolds for generating diverse molecular analogues for research. nih.gov These analogues can feature modifications to the side chain at C-4 or alterations to the butanoic acid backbone itself.

A prominent example of side-chain modification is found in the development of DPP-4 inhibitors. The key intermediate for Sitagliptin is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, an analogue where the C-4 tert-butoxy group is replaced with a 2,4,5-trifluorophenyl moiety. chemicalbook.comresearchgate.netnih.gov This substitution is critical for the molecule's biological activity. The synthesis of this analogue can be achieved through various stereoselective routes, often starting from chiral precursors like (S)-serine to establish the correct stereochemistry at the C-3 position. researchgate.net

Other strategies for creating analogues involve using versatile building blocks that allow for the introduction of diverse side chains. For instance, N-Boc-allylglycine can serve as a precursor that, through olefin metathesis reactions, can be functionalized with a wide array of chemical groups to create libraries of unnatural amino acids. orgsyn.org Furthermore, the core structure can be modified. Research into foldamers—oligomers that adopt specific secondary structures—often utilizes constrained γ-amino acids to control folding patterns. nih.gov For example, γ-amino acids with cyclic constraints on the backbone have been synthesized to promote the formation of helical structures in α/γ-peptides. nih.gov These synthetic approaches demonstrate the utility of the γ-amino acid framework in creating novel molecules with tailored structures and functions for applications in medicinal chemistry and materials science. rsc.orgnih.gov

Table 4: Examples of Analogues and Synthetic Strategies

| Analogue Type | Structural Modification | Synthetic Strategy Example | Research Purpose |

|---|---|---|---|

| Aryl Side Chain | Replacement of tert-butoxy with an aryl group (e.g., 2,4,5-trifluorophenyl). chemicalbook.comresearchgate.net | Asymmetric synthesis from chiral precursors like serine or aspartic acid. researchgate.net | Development of enzyme inhibitors (e.g., Sitagliptin). chemicalbook.com |

| Diverse Aliphatic/Aromatic Side Chains | Introduction of various functional groups via a common intermediate. | Olefin metathesis using an allylglycine-based precursor. orgsyn.org | Creation of libraries of unnatural amino acids for screening. |

| Cyclically Constrained Backbone | Incorporation of the Cβ-Cγ bond into a ring system (e.g., cyclohexane). nih.gov | Stereoselective Michael addition of an aldehyde to a cyclic nitroalkene. nih.gov | Development of peptide foldamers with predictable secondary structures. nih.gov |

| Macrocyclic Peptides | Use of a glutamic acid analogue with a long-chain tether for on-resin cyclization. nih.gov | Solid-phase synthesis followed by palladium-catalyzed ring closure. nih.gov | High-affinity protein-protein interaction inhibitors. nih.gov |

Mechanistic Investigations and Conformational Analysis of R 3 Amino 4 Tert Butoxy Butanoic Acid and Its Derivatives

Elucidation of Reaction Mechanisms in Chemical Transformations Involving the Compound

While specific mechanistic studies on (R)-3-Amino-4-(tert-butoxy)butanoic acid are not extensively documented in publicly available literature, the reactivity of the compound can be understood by considering the distinct functionalities present: the amino group, the carboxylic acid, and the tert-butoxy (B1229062) ether.

Chemical transformations involving this compound often center on the reactivity of the amino and carboxylic acid groups for peptide bond formation or other derivatizations. The tert-butoxy group, a bulky ether, is generally stable under many reaction conditions but can be cleaved under strong acidic conditions.

Mechanistic investigations of related compounds often involve the tert-butoxycarbonyl (Boc) protecting group, which shares the tert-butyl moiety. The acid-catalyzed removal of a Boc group proceeds via a well-understood E1 elimination mechanism, initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to isobutylene (B52900). A similar mechanism would be expected for the cleavage of the tert-butoxy ether linkage in this compound under strongly acidic conditions.

In transformations involving the amino group, such as N-acylation, the mechanism is a standard nucleophilic addition-elimination at the acyl carbon. The stereocenter at the 3-position is generally not expected to participate directly in these reactions but can influence the reaction rate and selectivity through steric hindrance.

Studies of Stereochemical Control and Diastereoselectivity in Synthetic Processes

The synthesis of β-amino acids with a specific stereochemistry, such as this compound, is a significant area of research. Achieving high levels of stereochemical control and diastereoselectivity is crucial for their application in pharmaceuticals and other bioactive molecules.

One common strategy for the asymmetric synthesis of related β-amino acids involves the use of chiral auxiliaries or catalysts. For instance, the diastereoselective addition of nucleophiles to chiral N-sulfinylimines has proven to be an effective method for establishing the desired stereocenters. The tert-butanesulfinyl group can act as a chiral directing group, influencing the facial selectivity of the nucleophilic attack.

Another approach involves the stereoselective reduction of a β-keto ester precursor. The use of chiral reducing agents, such as those derived from ruthenium or rhodium complexes with chiral ligands, can afford the desired β-hydroxy ester with high enantiomeric excess. Subsequent conversion of the hydroxyl group to an amino group, often via an azide intermediate, can proceed with retention or inversion of configuration depending on the chosen methodology, thus allowing access to either diastereomer.

The synthesis of a derivative, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, an important intermediate for the synthesis of sitagliptin, often employs enzymatic resolution or asymmetric hydrogenation to set the stereocenter chemicalbook.com. For example, a β-keto ester can be asymmetrically hydrogenated using a chiral catalyst to produce the corresponding β-hydroxy ester with high diastereoselectivity and enantioselectivity. This is then converted to the final product.

Table 1: Examples of Stereoselective Syntheses of β-Amino Acid Derivatives

| Precursor Type | Chiral Influence | Key Transformation | Typical Diastereomeric/Enantiomeric Excess |

| β-Keto Ester | Chiral Ruthenium Catalyst | Asymmetric Hydrogenation | >95% ee |

| Chiral N-Sulfinylimine | tert-Butanesulfinyl Group | Diastereoselective Nucleophilic Addition | >90% de |

| Racemic β-Amino Acid | Lipase (B570770) Enzyme | Enzymatic Resolution | >99% ee |

Note: This table presents typical data for the synthesis of chiral β-amino acids and their derivatives, as specific data for this compound is limited.

Conformational Studies Using Spectroscopic and Computational Methods for Structural Insight

The conformational preferences of this compound are dictated by the interplay of steric and electronic effects of its constituent groups. The bulky tert-butoxy group is expected to have a significant impact on the rotational freedom around the C3-C4 bond.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for conformational analysis. The coupling constants between vicinal protons (³J-values) can provide information about the dihedral angles between them, which in turn reflects the preferred conformation of the molecule in solution. For β-amino acids, the relative orientation of the amino and carboxyl groups is of particular interest as it influences their biological activity and their ability to form secondary structures in peptides.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are often used in conjunction with experimental data to provide a more detailed picture of the conformational landscape. These calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. Studies on related N-Boc protected amino acids have shown that the tert-butoxycarbonyl group can influence the conformational equilibrium of the amino acid backbone.

For this compound, it is hypothesized that the molecule will adopt a conformation that minimizes steric clashes between the large tert-butoxy group and the substituents on the β-amino acid backbone. This could lead to a preference for a staggered conformation around the C3-C4 bond.

Investigation of Intermolecular Interactions in Research Model Systems

The functional groups of this compound—the primary amine, the carboxylic acid, and the ether oxygen—are all capable of participating in intermolecular interactions, which are crucial in determining its physical properties and its behavior in biological systems.

The amino and carboxylic acid groups can form strong hydrogen bonds, acting as both hydrogen bond donors and acceptors. In the solid state, it is likely that the compound exists as a zwitterion, with the carboxylic acid protonated the amino group, leading to a network of intermolecular hydrogen bonds. In solution, the nature of the intermolecular interactions will be highly dependent on the solvent. In polar, protic solvents, the compound will form hydrogen bonds with the solvent molecules.

The tert-butoxy group, while not capable of donating hydrogen bonds, can act as a hydrogen bond acceptor through its ether oxygen. The bulky tert-butyl moiety can also participate in weaker van der Waals interactions and may influence the packing of the molecules in the solid state or their association in solution.

While specific studies on the intermolecular interactions of this compound are scarce, research on related molecules, such as β-peptides, has shown that the nature and pattern of hydrogen bonding can dictate the formation of stable secondary structures, such as helices and sheets. The presence of the tert-butoxy side chain would likely influence the stability and type of these secondary structures.

Analytical Techniques for the Characterization and Purity Assessment of R 3 Amino 4 Tert Butoxy Butanoic Acid in Research

Chromatographic Methods for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are indispensable for separating enantiomers and diastereomers, thereby allowing for the precise determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for resolving enantiomers. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase. For N-Boc protected β-amino acids like (R)-3-Amino-4-(tert-butoxy)butanoic acid and its derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.comskpharmteco.com For instance, methods developed for intermediates of Sitagliptin, which shares a similar structural backbone, provide a strong reference for analyzing the target compound. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks. acs.orgnih.gov

Below is a table representing typical chromatographic conditions for the analysis of a closely related compound, which can be adapted for this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Ethanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Column Temp. | 23 °C |

| Expected Elution | The (R)-enantiomer and (S)-enantiomer will have distinct retention times (e.g., tR1 = 8.38 min, tR2 = 11.79 min), allowing for quantification of enantiomeric excess. acs.org |

| This interactive data table is based on methods developed for structurally similar Sitagliptin intermediates. |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another valuable tool, particularly for determining the diastereomeric ratio of derivatives. Due to the low volatility of amino acids, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.comsigmaaldrich.com A common approach involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group. This creates volatile diastereomeric derivatives that can be separated on a standard achiral GC column. The mass spectrometer then allows for the identification and quantification of each separated diastereomer.

Alternatively, after derivatization to form volatile enantiomers (e.g., N-perfluoroacyl alkyl esters), separation can be achieved on a chiral GC column, such as one with a cyclodextrin-based stationary phase. nih.govresearchgate.net

Advanced Spectroscopic Characterization for Structural Confirmation of Synthesized Derivatives

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of synthesized derivatives of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework. For a derivative of this compound, specific chemical shifts and coupling constants confirm the presence of key functional groups and their connectivity. The tert-butoxycarbonyl (Boc) protecting group, for example, gives a characteristic strong singlet in the ¹H NMR spectrum around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. beilstein-journals.org The protons on the butanoic acid backbone will appear at distinct chemical shifts, providing confirmation of the core structure. mdpi.com

The following table outlines the expected NMR chemical shifts for a compound with a similar N-Boc-aminobutanoic acid structure.

| Atom | Technique | Expected Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| C(CH₃)₃ | ¹³C NMR | ~28.4 |

| C(CH₃)₃ | ¹³C NMR | ~79.5 |

| CH₂-COOH | ¹³C NMR | ~31.3 |

| CH-NHBoc | ¹³C NMR | ~40.2 |

| COOH | ¹³C NMR | ~177.9 |

| NH-COO | ¹³C NMR | ~156.1 |

| C(CH₃)₃ | ¹H NMR | ~1.4 (singlet, 9H) |

| CH₂-COOH | ¹H NMR | ~2.4 (multiplet, 2H) |

| CH-NHBoc | ¹H NMR | ~4.1 (multiplet, 1H) |

| CH₂-O | ¹H NMR | ~3.5 (multiplet, 2H) |

| NH | ¹H NMR | ~5.1 (broad singlet, 1H) |

| This interactive data table is based on spectral data for structurally related N-Boc-aminobutanoic acids. spectrabase.com |

Mass Spectrometry (MS):

| Precursor Ion [M+H]⁺ | Fragmentation | Resulting Ion | Significance |

| [M+H]⁺ | Loss of isobutylene (B52900) (C₄H₈) | [M+H-56]⁺ | Characteristic fragmentation of the Boc group |

| [M+H]⁺ | Loss of the entire Boc group (C₅H₉O₂) | [M+H-101]⁺ | Confirms the presence of the N-Boc protecting group |

| [M+H-56]⁺ | Loss of carbon dioxide (CO₂) | [M+H-100]⁺ | Further fragmentation of the carbamate moiety |

| This interactive data table illustrates the characteristic fragmentation patterns for N-Boc protected compounds. |

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. skpharmteco.com This technique, performed using a polarimeter, is a rapid and non-destructive method for assessing the chiral purity of a sample. chemicalbook.com The magnitude and direction of rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

The specific rotation [α] is a standardized value calculated from the observed rotation using the following formula:

[α]Tλ = (100 × α) / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the sample in g/100 mL.

A pure sample of this compound will exhibit a specific optical rotation, while its enantiomer, the (S)-form, will rotate light by an equal magnitude but in the opposite direction. libretexts.org A racemic mixture (50:50 of R and S) will have a net optical rotation of zero. By comparing the measured specific rotation of a sample to the known value of the pure enantiomer, the enantiomeric excess can be determined.

While the specific rotation for this compound is not widely published, data for a structurally analogous compound, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, provides a valuable reference point. chemicalbook.comnih.gov

| Compound | Specific Rotation [α] | Conditions |

| (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid | +25.305° | c = 0.01g/mL in Chloroform, 20°C, 589 nm |

| This interactive data table shows the reported optical rotation for a key intermediate in the synthesis of Sitagliptin, a compound structurally related to the subject of this article. chemicalbook.com |

Emerging Research Directions and Future Prospects for R 3 Amino 4 Tert Butoxy Butanoic Acid

Potential in Exploring New Chemical Transformations and Methodological Developments

As a bifunctional chiral molecule, (R)-3-Amino-4-(tert-butoxy)butanoic acid is a versatile precursor for a variety of chemical transformations. Research is moving beyond its role as a simple spacer and exploring its utility in constructing complex molecular architectures.

Synthesis of Heterocyclic Scaffolds: Gamma-amino acids are well-established precursors for nitrogen-containing heterocycles, which are prevalent in many biologically active natural products and synthetic compounds. This compound is a valuable synthon for chiral nitrogen-heterocycles like pyrrolidines and other azabicyclic compounds. Methodological developments in catalytic asymmetric synthesis are enabling more direct routes to these structures from prochiral precursors.

Formation of Peptidomimetics and Foldamers: Gamma-amino acids are crucial components in the design of peptide hybrids and foldamers. These structures often exhibit enhanced resistance to enzymatic degradation compared to natural peptides, leading to improved pharmacokinetic properties in potential therapeutics. The specific structure of this compound can enforce unique folding patterns and conformational constraints.

Coordination Chemistry: The amino and carboxyl groups can act as ligands in coordination chemistry. Research into the synthesis of Schiff bases from gamma-amino acids has opened pathways to novel metal complexes. mdpi.com These complexes can be explored for applications in catalysis, materials science, and as bioactive agents. mdpi.com The incorporation of an amino acid into the Schiff base structure can confer chirality and multidentate functionality to the resulting ligand. mdpi.com

Advancements in Scalable Synthesis and Sustainable Production Technologies

The growing demand for enantiomerically pure compounds in the pharmaceutical and chemical industries has spurred research into more efficient, scalable, and environmentally benign production methods.

Enzymatic and Biocatalytic Routes: A significant trend in chemical manufacturing is the use of biocatalysis to achieve high stereoselectivity under mild conditions. Enzymatic strategies for producing chiral γ-amino acids with high enantiomeric purity (>99% ee) are being successfully developed. rsc.org Enzymes such as ω-transaminases are particularly promising for the synthesis of chiral amines through kinetic resolution or asymmetric synthesis, highlighting the potential for highly efficient production routes. rsc.org Ketoreductases (KREDs) and lipases are also employed in industrial-scale synthesis of other chiral intermediates, demonstrating the maturity of this technology. nih.gov

Metabolic Engineering: Advances in metabolic engineering offer a pathway for the sustainable production of amino acids and their derivatives from renewable feedstocks. For instance, research on recombinant Corynebacterium glutamicum has shown that optimizing fermentation conditions, such as dissolved oxygen levels, can dramatically increase the specific productivity of a desired γ-amino acid. nih.govresearchgate.net This approach, which involves rationally designing metabolic pathways, could be adapted for the large-scale, bio-based production of this compound.

Chemo-catalytic Methods: Asymmetric hydrogenation is a powerful and industrially relevant technique for establishing stereocenters. researchgate.net While often requiring precious metal catalysts, ongoing research is focused on developing catalysts based on more earth-abundant metals. researchgate.net Protocols for related chiral building blocks have been successfully scaled up, indicating the feasibility of producing significant quantities of this compound through chemo-catalysis. researchgate.net

The following table compares key features of different synthetic strategies applicable to the production of chiral γ-amino acids.

| Synthetic Strategy | Key Advantages | Key Challenges | Typical Stereoselectivity |

| Asymmetric Hydrogenation | High throughput, well-established technology, high yields. researchgate.net | Often relies on precious metal catalysts, may require high pressures. | Good to Excellent (>90% ee). researchgate.net |

| Enzymatic Resolution | Very high stereoselectivity, operates under mild aqueous conditions, sustainable. rsc.org | Maximum theoretical yield is 50%, requires separation of enantiomers. | Excellent (>99% ee). rsc.org |

| Asymmetric Biocatalysis | Potential for 100% theoretical yield, high stereoselectivity, sustainable. nih.gov | Requires enzyme discovery/engineering for specific substrates, optimization of reaction conditions. | Excellent (>99% ee). rsc.org |

| Metabolic Engineering | Uses renewable feedstocks, potential for low-cost, large-scale production. nih.gov | Complex strain development, optimization of fermentation is resource-intensive. | Excellent (enantiopure). |

Broader Implications for Chiral Molecule Discovery and Development in Research

The availability of chiral building blocks like this compound is a critical enabler for innovation in drug discovery and materials science. Its structural features have several broader implications for future research.

The primary value of this compound lies in its role as a chiral scaffold. The defined stereocenter at the C3 position allows for the precise construction of three-dimensional molecular shapes, which is fundamental to molecular recognition and biological activity. The tert-butoxy (B1229062) group provides steric bulk and lipophilicity, which can be used to modulate the physical and pharmacological properties of a target molecule, such as its solubility, membrane permeability, and binding affinity.

Furthermore, the development of novel polysubstituted derivatives based on amino acid scaffolds is a promising strategy in the search for new therapeutic agents. For example, propanoic acid derivatives have been identified as promising scaffolds for the development of novel anticancer candidates. mdpi.com This highlights the potential of using this compound as a starting point for creating libraries of new compounds for screening against various biological targets. Its incorporation into drug candidates can lead to improved efficacy and specificity, ultimately contributing to the development of next-generation therapeutics.

Q & A

Q. What are the standard synthetic routes for preparing (R)-3-Amino-4-(tert-butoxy)butanoic acid, and how can purity be ensured?

The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or chiral auxiliary-assisted reactions. For example, tert-butoxycarbonyl (Boc) protection is commonly used to stabilize the amino group during synthesis . Purity is validated via HPLC with chiral columns to confirm enantiomeric excess (>98%) and LC-MS to detect impurities. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) further refines the product .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography and nuclear magnetic resonance (NMR) are primary tools. ¹H and ¹³C NMR verify the tert-butoxy group (δ ~1.2 ppm for 9H in tert-butyl) and the carboxylic acid proton (δ ~12 ppm). Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Quantum chemical computations (DFT methods) predict bond angles and torsional strain, aiding in structural assignments .

Q. What safety protocols are critical when handling this compound in the laboratory?

Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Store at 2–8°C in airtight containers under nitrogen to prevent degradation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in enantioselective synthesis?

- Catalyst Screening : Chiral catalysts like Ru-BINAP complexes enhance enantioselectivity. Adjusting ligand-to-metal ratios (e.g., 1:1.2) can reduce byproducts.

- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility, while low temperatures (–20°C) minimize racemization.

- Microwave Assistance : Microwave irradiation (100–150°C, 30 min) accelerates reactions, achieving >90% yield in some analogues .

Q. What analytical strategies resolve contradictions in reported enantiomeric purity data?

Discrepancies may arise from column choice in HPLC (e.g., Chiralpak AD-H vs. OD-H). Cross-validate with circular dichroism (CD) spectroscopy or polarimetry. For critical cases, single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Q. How does computational modeling aid in understanding the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like dipeptidyl peptidase-4 (DPP-4), relevant for diabetes drug design. DFT calculations assess electrostatic potential surfaces to identify reactive sites for functionalization .

Q. What methodologies validate the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis spectroscopy.

- Plasma Stability Assays : Exposure to human plasma at 37°C for 24 hours, followed by LC-MS analysis, quantifies metabolic resistance.

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C indicates thermal stability) .

Q. How can structural analogues be designed to enhance bioavailability while retaining activity?

- Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability.

- Fluorine Substitution : Introduce fluorinated groups (e.g., 2,4,5-trifluorophenyl) to enhance metabolic stability, as seen in DPP-4 inhibitors .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

Variations in melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs. For NMR discrepancies, ensure deuterated solvent consistency (e.g., DMSO-d6 vs. CDCl₃) and calibrate instruments with internal standards (TMS) .

Q. What steps mitigate batch-to-batch variability in synthesis?

Implement rigorous process analytical technology (PAT), such as in-line FTIR for real-time monitoring. Design of experiments (DoE) identifies critical parameters (e.g., temperature, stirring rate) to maintain reproducibility .

Application-Oriented Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.